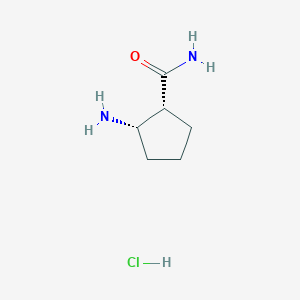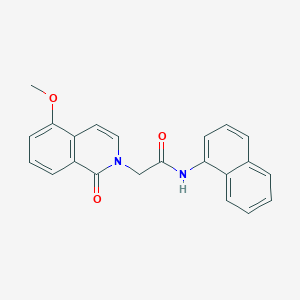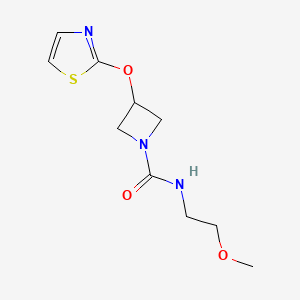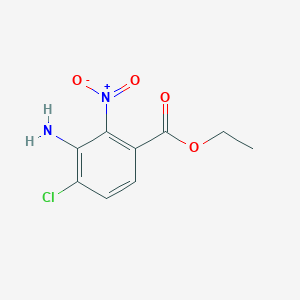
rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride” is a chemical compound with the molecular formula C6H11NO2.HCl . It is also known by several synonyms such as AM251, CIS-2-AMINO-1-CYCLOPENTANECARBOXYLIC AC, and cis-2-Amino-cyclopentanecarboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES codeO=C([C@H]1C@@HCCC1)O.[H]Cl . This indicates that the compound contains a cyclopentane ring with an amino group and a carboxylic acid group attached . Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.61798 . It is a solid at room temperature and is stored under an inert atmosphere . The compound is soluble in water .Aplicaciones Científicas De Investigación
Research Applications in Medicinal Chemistry
Compounds with complex cyclohexyl and carboxamide functionalities, similar to "rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride," are often explored for their potential medicinal applications. For instance, heterocyclic carboxamides have been evaluated as potential antipsychotic agents due to their binding affinity to dopamine and serotonin receptors, indicating a broad interest in cyclic carboxamides in neuropsychiatric disorder research (Norman et al., 1996). This suggests that "this compound" could be researched for similar pharmacological properties.
Role in Synthetic Chemistry and Catalysis
The synthesis and structural characterization of compounds, including those with carboxamide groups, play a critical role in the development of new materials and catalysts. For example, high throughput screening of catalyst libraries for the asymmetric transfer hydrogenation of heteroaromatic ketones highlights the importance of novel synthetic pathways in drug development and chemical synthesis (Buitrago et al., 2012). "this compound" could be part of studies aiming to develop new synthetic methods or catalysts.
Potential in Cancer Research
The manipulation of cellular pathways via compounds that interact with specific receptors, such as retinoic acid receptors, has been a significant focus in cancer research. The activation of retinoic acid receptor beta and induction of transcriptional activation of p21 in human hepatoma cells by acyclic retinoid demonstrates the therapeutic potential of receptor-targeting compounds in oncology (Suzui et al., 2004). Given the structural specificity and activity of "this compound," investigating its interactions with cellular receptors could provide insights into novel cancer treatments.
Implications for Neurological Disorders
The study of compounds that modify neurotransmitter systems, such as the effects of remacemide hydrochloride and its metabolites on neurochemical parameters in mouse brain, offers insights into the management of neurological disorders (Leach et al., 1997). "this compound" could be explored for its potential effects on neurochemical systems, suggesting applications in the study of epilepsy, neurodegenerative diseases, or psychiatric conditions.
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONWWZXCWPTRDY-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)

![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)

![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)
![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2696438.png)